4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation. The reaction is carried out in the presence of diethylene glycol monomethyl ether as a solvent . The reaction conditions include a microwave power of 800W and a reaction time of 3 minutes .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and BenchChem offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different fluorinated piperazine derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate can be compared with other similar compounds, such as:
4-(4-Fluorophenyl)piperazine-1-carboxamide: This compound has a similar structure but differs in its functional groups and reactivity.
4-(4-Fluorophenyl)piperazine: This compound lacks the carboximidamide group, resulting in different chemical properties and applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)piperazine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4.H2O4S/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTXXZBPDNLMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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